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Compound of Interest

Compound Name:
(R)-Methyl piperidine-3-

carboxylate

Cat. No.: B067609 Get Quote

(R)-Methyl piperidine-3-carboxylate is a versatile chiral building block of significant interest in

medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with

the stereocenter at the C3 position and the reactive carboxylate group, makes it an invaluable

starting material for the synthesis of complex, biologically active molecules. This technical

guide provides a comprehensive review of the applications of (R)-methyl piperidine-3-
carboxylate, focusing on its role in the synthesis of key pharmaceutical agents, supported by

quantitative data, detailed experimental protocols, and visualizations of relevant biological

pathways and synthetic workflows.

Applications in the Synthesis of Bioactive
Molecules
The enantiopure nature of (R)-methyl piperidine-3-carboxylate is crucial for creating

molecules with high stereospecificity, which is often a determining factor for both efficacy and

safety in drug candidates. Its derivatives have been explored in a wide range of therapeutic

areas.

Inhibitors of p300/CBP Histone Acetyltransferases
(HATs)
The histone acetyltransferases p300 and its paralog, CREB-binding protein (CBP), are critical

transcriptional co-activators involved in numerous cellular processes, including cell
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proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various cancers,

making them attractive therapeutic targets. Derivatives of piperidine-3-carboxamide have been

investigated as inhibitors of p300/CBP. These inhibitors can modulate the expression of genes

regulated by transcription factors such as the androgen receptor and NF-κB, leading to

apoptosis in cancer cells.

ADAMTS7 Inhibitors for Cardiovascular Disease
A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme

linked to the progression of atherosclerosis and coronary heart disease. Arylsulfonamide

derivatives incorporating a piperidine ring, which can be derived from piperidine-3-carboxylate

scaffolds, have been designed as potent and selective ADAMTS7 inhibitors. These compounds

have shown promise in preclinical studies, with some exhibiting high selectivity for ADAMTS7

over other metalloproteinases.

Analgesics: Fentanyl Analogues
(R)-Methyl piperidine-3-carboxylate serves as a key precursor for the synthesis of potent

analgesics, including analogues of fentanyl. The piperidine core is a fundamental structural

feature of this class of opioids. Synthetic routes often involve the modification of the piperidine

nitrogen and the carboxylate group to introduce the necessary pharmacophoric elements.

Anti-Cancer Agents
Beyond p300/CBP inhibition, piperidine-3-carboxamide derivatives have demonstrated direct

anti-cancer activities. For instance, certain N-arylpiperidine-3-carboxamides have been shown

to induce a senescence-like phenotype in human melanoma cells, exhibiting potent

antiproliferative activity. The stereochemistry at the C3 position of the piperidine ring has been

found to be critical for this activity.

Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis

and biological activity of compounds derived from piperidine-3-carboxylate and its analogues.

Table 1: Biological Activity of Piperidine-3-Carboxamide Derivatives
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Compound
Class

Target Model
Activity
Metric

Value
Reference(s
)

N-

Arylpiperidine

-3-

carboxamide

s

Melanoma

Proliferation
A375 Cells IC₅₀

0.88 µM

(racemic hit

1)

N-

Arylpiperidine

-3-

carboxamide

s

Melanoma

Senescence
A375 Cells EC₅₀

1.24 µM

(racemic hit

1)

(S)-N-

Arylpiperidine

-3-

carboxamide

Melanoma

Senescence
A375 Cells EC₅₀ 0.27 µM

Piperidine

Carboxamide

s

P. falciparum

Proteasome

(Pf20Sβ5)

Enzyme

Assay
IC₅₀

0.13 µM ((S)-

SW042)

Piperidine

Carboxamide

s

Human

Proteasome

(Hs20Sβ5)

Enzyme

Assay
IC₅₀

>30 µM ((S)-

SW042)

Piperidamide-

3-

carboxamide

s

Cathepsin K
Enzyme

Assay
IC₅₀

0.08 µM

(Compound

H-9)

Table 2: Synthesis and Reaction Yields for Fentanyl Analogues
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Reaction
Step

Starting
Material

Reagents
and
Conditions

Product Yield
Reference(s
)

N-Alkylation

4-Piperidone

monohydrate

HCl

PhCH₂CH₂Br,

Cs₂CO₃,

CH₃CN, 80°C

N-phenethyl-

4-piperidone
88%

Reductive

Amination

N-phenethyl-

4-piperidone

Aniline,

Na(OAc)₃BH,

CH₂Cl₂,

AcOH, 25°C

N-phenyl-1-

(2-

phenylethyl)pi

peridin-4-

amine

91%

Acylation

N-phenyl-1-

(2-

phenylethyl)pi

peridin-4-

amine

Propionyl

chloride,

DIPEA,

CH₂Cl₂

Fentanyl 95%

Table 3: Biological Activity of Piperidine-based ADAMTS7 Inhibitors

Compound ADAMTS7 Kᵢ (nM) ADAMTS5 Kᵢ (nM) Reference(s)

EDV33 (Reference) 70 ± 10 10 ± 0.1

Piperidinyl Derivative

3
40 ± 10 6.0 ± 1.0

p-trifluoromethyl

biphenyl sulfonamide
9 110

Key Experimental Protocols
The following are generalized protocols for key reactions involving (R)-methyl piperidine-3-
carboxylate, based on common synthetic transformations reported in the literature.
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Protocol 1: N-Alkylation of Methyl Piperidine-3-
Carboxylate
This protocol describes the direct N-alkylation of the piperidine nitrogen using an alkyl halide.

Materials:

Methyl piperidine-3-carboxylate

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Round-bottom flask

Magnetic stirrer

Procedure:

To a stirred solution of methyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous DMF,

add anhydrous potassium carbonate (1.5 equivalents).

Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides,

heating the mixture to 50-70°C may be necessary.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure N-

alkylated product.

Protocol 2: Amide Coupling of Piperidine-3-Carboxylic
Acid
This protocol involves the coupling of the carboxylic acid moiety (obtained from the hydrolysis

of the methyl ester) with an amine.

Materials:

(R)-Piperidine-3-carboxylic acid (hydrolyzed from the methyl ester)

Amine of interest

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

4-Dimethylaminopyridine (DMAP)

Anhydrous Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer

Procedure:

Dissolve (R)-piperidine-3-carboxylic acid (1.0 equivalent) and the desired amine (1.0

equivalent) in anhydrous DCM.

Add DMAP (0.1-0.2 equivalents) to the solution.

Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution at 0°C.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways and

a relevant signaling pathway.

To cite this document: BenchChem. [(R)-Methyl Piperidine-3-Carboxylate: A Chiral Scaffold
in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067609#review-of-literature-for-r-methyl-piperidine-3-
carboxylate-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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